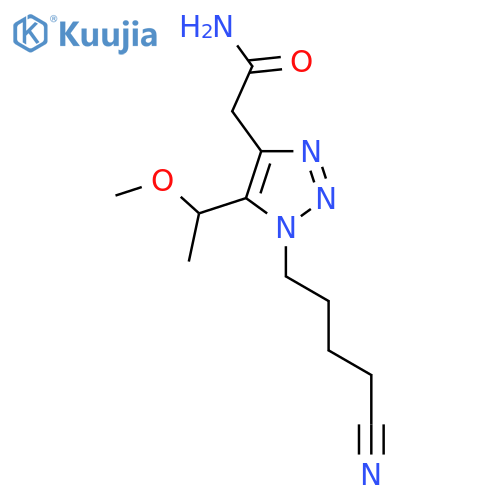Cas no 2172549-17-4 (2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)

2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide
- 2172549-17-4
- 2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
- EN300-1597819
-
- インチ: 1S/C12H19N5O2/c1-9(19-2)12-10(8-11(14)18)15-16-17(12)7-5-3-4-6-13/h9H,3-5,7-8H2,1-2H3,(H2,14,18)
- InChIKey: UQGZHHJVPIEQCS-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)C1=C(CC(N)=O)N=NN1CCCCC#N
計算された属性
- せいみつぶんしりょう: 265.15387487g/mol
- どういたいしつりょう: 265.15387487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): -1
2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1597819-0.05g |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 0.05g |
$1866.0 | 2023-06-04 | ||
| Enamine | EN300-1597819-0.5g |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 0.5g |
$2132.0 | 2023-06-04 | ||
| Enamine | EN300-1597819-5.0g |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 5g |
$6441.0 | 2023-06-04 | ||
| Enamine | EN300-1597819-1000mg |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 1000mg |
$2221.0 | 2023-09-23 | ||
| Enamine | EN300-1597819-5000mg |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 5000mg |
$6441.0 | 2023-09-23 | ||
| Enamine | EN300-1597819-100mg |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 100mg |
$1955.0 | 2023-09-23 | ||
| Enamine | EN300-1597819-1.0g |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 1g |
$2221.0 | 2023-06-04 | ||
| Enamine | EN300-1597819-0.1g |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 0.1g |
$1955.0 | 2023-06-04 | ||
| Enamine | EN300-1597819-0.25g |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 0.25g |
$2044.0 | 2023-06-04 | ||
| Enamine | EN300-1597819-50mg |
2-[1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172549-17-4 | 50mg |
$1866.0 | 2023-09-23 |
2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide 関連文献
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamideに関する追加情報
2-1-(4-シアノブチル)-5-(1-メトキシエチル)-1H-1,2,3-トリアゾール-4-イルアセトアミド(CAS No. 2172549-17-4)の包括的な紹介
2-1-(4-シアノブチル)-5-(1-メトキシエチル)-1H-1,2,3-トリアゾール-4-イルアセトアミド(CAS No. 2172549-17-4)は、近年、医薬品開発や材料科学の分野で注目を集めている複雑な有機化合物です。本化合物は、トリアゾール環とアセトアミド基を有するユニークな構造を持ち、その特性から多様な応用が期待されています。
この化合物の分子構造は、4-シアノブチル基と1-メトキシエチル基が結合した1,2,3-トリアゾール骨格を特徴としています。このような構造は、生体適合性や薬理活性との関連性が深く、創薬研究において重要な役割を果たす可能性があります。特に、標的タンパク質との相互作用や代謝安定性に関する研究が進められています。
近年の研究トレンドとして、AI創薬や計算化学を用いた化合物設計が注目されています。2-1-(4-シアノブチル)-5-(1-メトキシエチル)-1H-1,2,3-トリアゾール-4-イルアセトアミドについても、in silicoスクリーニングによる活性予測やADMET特性(吸収、分布、代謝、排泄、毒性)の評価が行われています。これらのアプローチは、従来の実験ベースの研究を補完し、より効率的な創薬プロセスを可能にします。
材料科学の分野では、本化合物の自己組織化能やナノ構造形成に関する研究が進められています。トリアゾール環の特性を活かした機能性材料の開発は、有機エレクトロニクスやセンサー技術への応用が期待されています。特に、フレキシブルデバイスやウェアラブル技術といった現代のトレンドに対応した材料開発において、重要な役割を果たす可能性があります。
合成化学の観点からは、クリックケミストリーを活用した本化合物の効率的な合成法が研究されています。1,3-双極子付加反応を利用することで、高い位置選択性と収率が達成可能です。また、グリーンケミストリーの原則に基づいた環境調和型の合成プロセスの開発も進められており、持続可能な化学の観点からも注目されています。
分析技術の進歩により、本化合物の立体構造や物性解析がより詳細に行えるようになりました。NMR分光法や質量分析、X線結晶構造解析などの手法を組み合わせることで、分子レベルでの理解が深まっています。これらの知見は、構造活性相関(SAR)研究や分子設計の最適化に活用されています。
今後の展望として、2-1-(4-シアノブチル)-5-(1-メトキシエチル)-1H-1,2,3-トリアゾール-4-イルアセトアミドは、創薬リード化合物としての可能性や、スマートマテリアルの構成要素としての応用が期待されています。特に、個別化医療や精密医療の分野での活用が注目されており、バイオマーカーとの相互作用や標的送達システムへの応用研究が進められています。
この化合物に関する研究は、学術論文や特許文献で報告が増えており、SciFinderやReaxysなどのデータベースで最新情報を追跡することが重要です。また、オープンサイエンスの動向に合わせて、研究データの共有や共同研究の機会も拡大しています。
2172549-17-4 (2-1-(4-cyanobutyl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)



